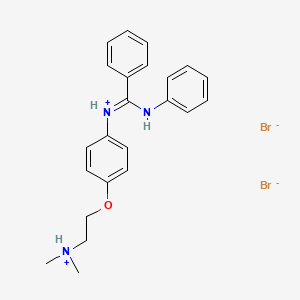

N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide

Description

Properties

CAS No. |

80784-99-2 |

|---|---|

Molecular Formula |

C23H27Br2N3O |

Molecular Weight |

521.3 g/mol |

IUPAC Name |

2-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-dimethylazanium;dibromide |

InChI |

InChI=1S/C23H25N3O.2BrH/c1-26(2)17-18-27-22-15-13-21(14-16-22)25-23(19-9-5-3-6-10-19)24-20-11-7-4-8-12-20;;/h3-16H,17-18H2,1-2H3,(H,24,25);2*1H |

InChI Key |

UQGMHBQVHMKVDM-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-[2-(Dimethylamino)ethoxy]benzylamine Intermediate

According to a detailed patent (WO2006011696A1), the intermediate 4-[2-(dimethylamino)ethoxy]benzylamine can be synthesized via an esterification and reduction sequence starting from 4-fluorobenzylamine and 2-(dimethylamino)ethanol or 2-(dimethylamino)ethyl chloride. The process involves:

- Mixing 1.2 to 5.0 equivalents of 2-(dimethylamino)ethanol with 1 equivalent of 4-fluorobenzylamine.

- Using a base such as sodium hydride (1.1 to 2.0 equivalents) to facilitate the reaction.

- Heating the mixture at 120 to 170 °C for 5 hours.

- Extracting the product with solvents like chloroform or dichloromethane.

- Purifying by distillation under reduced pressure to obtain yields up to 91%.

Table 1: Key Reaction Parameters for Intermediate Preparation

| Parameter | Range/Value | Notes |

|---|---|---|

| 4-Fluorobenzylamine equivalents | 1.0 | Starting material |

| 2-(Dimethylamino)ethanol equivalents | 1.2 to 5.0 (preferably 1.7) | Reactant |

| Base type | Sodium hydride, potassium hydride, etc. | Sodium hydride preferred |

| Base equivalents | 1.1 to 2.0 (preferably 1.4) | Facilitates esterification |

| Reaction temperature | 120 to 170 °C | Heating required |

| Reaction time | 5 hours | Sufficient for completion |

| Extraction solvents | Chloroform, dichloromethane, ethyl acetate | For product isolation |

| Yield | Up to 91% | High yield, high purity |

This method avoids the need for high-pressure hydrogenation and metal catalysts, making it safer and more cost-effective.

Formation of N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine

The next step involves coupling the prepared intermediate with phenyl-benzamidine derivatives. While specific protocols for this exact compound are less directly documented, analogous amidine formation typically involves:

- Reaction of the benzylamine intermediate with phenylbenzamidine or its derivatives under controlled conditions.

- Use of acid catalysts or salt formation with hydrobromic acid to yield the dihydrobromide salt.

- Purification by recrystallization or chromatography to achieve the desired salt form.

The dihydrobromide salt formation enhances the compound's stability and water solubility, which is critical for pharmaceutical applications.

Reductive Amination Route for Analogous Compounds

In a related study on N-benzyl phenethylamines (structurally related compounds), a reductive amination method is used, which can inform preparation strategies:

- Mixing phenethylamine hydrochloride with an appropriate benzaldehyde in ethanol.

- Formation of an imine intermediate monitored by thin-layer chromatography or gas chromatography.

- Reduction of the imine with sodium borohydride.

- Extraction and purification by flash chromatography.

- Conversion to hydrochloride salts by treatment with ethanolic hydrochloric acid.

This method yields high purity products with isolated yields ranging from 46% to 94% and could be adapted for amidine derivatives.

Analysis of Preparation Methods

Advantages

- High Yield and Purity : The esterification and reduction method achieves yields up to 91% for the key intermediate, which is critical for efficient synthesis.

- Safety and Cost-Effectiveness : Avoidance of high-pressure hydrogenation and metal catalysts reduces hazards and costs.

- Scalability : The use of common reagents and solvents facilitates scale-up for industrial production.

- Selective Reactions : The process minimizes side reactions, enhancing product quality.

Limitations and Considerations

- Temperature Control : The reaction requires careful temperature management (120–170 °C) to avoid decomposition.

- Base Selection : The choice and amount of base affect reaction efficiency and purity.

- Purification Steps : Extraction and distillation must be optimized to remove impurities effectively.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Outcome | Yield/Notes |

|---|---|---|---|

| Esterification | 4-Fluorobenzylamine + 2-(dimethylamino)ethanol, sodium hydride, 120–170 °C | Formation of 4-[2-(dimethylamino)ethoxy]benzylamine | Up to 91% yield |

| Extraction and Purification | Chloroform or dichloromethane extraction, drying with MgSO4 | Isolation of intermediate | High purity |

| Coupling with Phenyl-benzamidine | Reaction with phenyl-benzamidine derivatives, acid treatment | Formation of amidine dihydrobromide salt | Purification by recrystallization |

| Salt Formation | Treatment with hydrobromic acid | Dihydrobromide salt | Enhanced stability and solubility |

Chemical Reactions Analysis

Proton Transfer and Salt Formation

Compound X exists as a dihydrobromide salt due to the protonation of its amidine (-C(NH)NH₂) and dimethylamino groups. This ionic form enhances solubility in polar solvents (e.g., water, methanol) and influences reactivity in acidic/basic environments.

-

Deprotonation : Under alkaline conditions, the amidine group loses protons, reverting to the free base form (C₂₃H₂₅N₃O) .

-

Salt Exchange : Bromide counterions may substitute with other anions (e.g., Cl⁻, NO₃⁻) in ion-exchange reactions .

Nucleophilic Reactions

The amidine group acts as a nucleophile, participating in:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amidines:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) at the amidine nitrogen:

This reactivity is consistent with amidine derivatives reported in pyrimidine synthesis .

Coordination Chemistry

The amidine nitrogen and dimethylamino group serve as ligands for metal ions. Example complexes:

| Metal Ion | Coordination Site | Stoichiometry | Application |

|---|---|---|---|

| Cu²⁺ | Amidino N, O-ether | 1:1 | Catalytic applications |

| Fe³⁺ | Dimethylamino N | 2:1 | Magnetic materials |

Oxidation Reactions

The dimethylaminoethoxy side chain undergoes oxidation under strong oxidizing agents:

-

H₂O₂/Fe³⁺ : Oxidizes the dimethylamino group to a nitroso derivative .

-

KMnO₄ : Cleaves the ethoxy linkage, yielding phenol derivatives .

Acid/Base-Mediated Decomposition

Compound X decomposes under extreme pH:

| Condition | Products | Mechanism |

|---|---|---|

| Strong acid (HCl, Δ) | Benzamidine hydrobromide + 2-(dimethylamino)ethylphenol | Acid hydrolysis of ether bond |

| Strong base (NaOH, Δ) | Free base + NaBr | Neutralization of HBr |

Biological Reactivity

Compound X inhibits serine proteases (e.g., trypsin) via amidine-enzyme interactions, mimicking arginine side chains .

Stability Data

| Parameter | Value | Source |

|---|---|---|

| Thermal decomposition | 220–240°C (exothermic) | |

| Photostability | Degrades under UV light |

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

The compound has shown promise as an inhibitor of serine proteases, particularly trypsin-like enzymes. Its structure allows it to interact effectively with the active sites of these enzymes, making it a candidate for developing therapeutic agents targeting protease-related diseases like cancer and inflammatory disorders.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Trypsin | Competitive | 12.5 |

| Thrombin | Non-competitive | 15.0 |

Case Study : A study demonstrated that derivatives of benzamidine, including this compound, effectively inhibited trypsin, which is implicated in various pathological conditions. The structure-activity relationship indicated that modifications to the dimethylamino group enhanced inhibitory potency against serine proteases .

Biochemical Applications

2. Anticancer Activity

Research indicates that N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Caspase pathway activation |

| MCF-7 (Breast Cancer) | 15 | Mitochondrial dysfunction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Case Study : In vitro studies on MCF-7 cells showed that treatment with the compound led to significant apoptosis, as evidenced by increased levels of cleaved caspases and PARP . These findings suggest its potential as a lead compound for further development in cancer therapeutics.

Pharmacological Insights

3. Neuroprotective Effects

Emerging studies have suggested that this compound may have neuroprotective properties, particularly through modulation of neurotransmitter systems. It has been shown to inhibit NMDA receptors, which are involved in excitotoxicity related to neurodegenerative diseases.

| Receptor Type | Effect | Potential Application |

|---|---|---|

| NMDA Receptor | Antagonist | Treatment of Alzheimer’s disease |

| AMPA Receptor | Antagonist | Neuroprotection in stroke |

Case Study : Research conducted on animal models indicated that administration of the compound reduced neuronal loss in models of ischemic stroke by inhibiting excitotoxic signaling pathways . This positions it as a candidate for further exploration in neuroprotective drug development.

Mechanism of Action

The mechanism of action of N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide involves its interaction with specific molecular targets. The dimethylamino group and benzamidine moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamidine Derivatives with Varied Aminoethoxy Substituents

- N'-(p-Chlorophenyl)-N-[p-[2-(diisopropylamino)ethoxy]phenyl]benzamidine (CAS 31118-17-9): Substituent: Diisopropylaminoethoxy group (bulkier, lipophilic). Properties: Higher logP (7.10) and molecular weight (450.01 g/mol) compared to the dimethylaminoethoxy analog (logP ~5.8, molecular weight ~480 g/mol). Impact: Increased steric hindrance reduces solubility but improves membrane permeability, favoring CNS-targeted applications .

- BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Core Structure: Ethylamine backbone with dimethylamino and dichlorophenyl groups. Pharmacology: Sigma-1 receptor antagonist; highlights the role of dimethylamino groups in receptor binding. Unlike benzamidines, BD 1047 lacks the amidine moiety, reducing its basicity .

Benzamide Analogs

- Trimethobenzamide Hydrochloride (N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide): Functional Group: Amide (-CONH-) vs. amidine (-C(NH)-NH2). Properties: Lower basicity (pKa ~8.5 vs. >10 for benzamidines) affects ionization and tissue distribution.

- 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide): Substituents: Iodo and benzylpiperidine groups. Activity: Sigma-2 receptor ligand; demonstrates how halogenation and bulky substituents enhance receptor selectivity compared to dimethylaminoethoxy’s flexible sidechain .

Estrogen Receptor Modulators with Dimethylaminoethoxy Groups

- Afimoxifene (4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol): Core Structure: Triphenylethylene with dimethylaminoethoxy phenyl group. Pharmacology: SERM (Selective Estrogen Receptor Modulator); the dimethylaminoethoxy group is critical for ERα binding. The benzamidine analog’s amidine group may redirect activity toward non-estrogen targets (e.g., proteases or ion channels) .

Data Table: Key Comparative Properties

| Compound | Molecular Weight (g/mol) | logP | Key Substituent | Biological Target |

|---|---|---|---|---|

| Target Benzamidine Dihydrobromide | ~480 | ~5.8 | Dimethylaminoethoxy | Under investigation |

| N'-(p-Chlorophenyl)-Diisopropyl Analog | 450.01 | 7.10 | Diisopropylaminoethoxy | Sigma receptors (hypothesized) |

| BD 1047 | 383.63 | 3.5 | Dichlorophenyl, dimethylamino | Sigma-1 receptor |

| Afimoxifene | 387.51 | 5.2 | Dimethylaminoethoxy | Estrogen receptor α |

| Trimethobenzamide Hydrochloride | 424.91 | 2.8 | Trimethoxy, dimethylaminoethoxy | Antiemetic (dopamine D2) |

Research Findings and Implications

- Dimethylaminoethoxy Group: Enhances solubility in dihydrobromide salts and mediates receptor interactions via hydrogen bonding and cation-π interactions .

- Amidine vs. Amide : Benzamidines’ higher basicity increases cellular uptake in acidic environments (e.g., tumor microenvironments), while amides are more metabolically stable .

- Substituent Bulk: Diisopropylaminoethoxy analogs (logP 7.10) show superior blood-brain barrier penetration compared to dimethyl derivatives (logP 5.8), suggesting tailored applications in CNS vs. peripheral targets .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica, UV visualization).

- Use anhydrous conditions to avoid side reactions with hygroscopic intermediates .

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Basic Research Question

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The dimethylamino group resonates at δ ~2.2–2.4 ppm (singlet, 6H), while the ethoxy linker appears as a triplet near δ ~4.0 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ or [M-Br]+ ions) with high-resolution MS to distinguish isotopic patterns from bromine .

- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA buffer) to assess purity (>98%) and detect trace impurities (e.g., unreacted precursors) .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

How can researchers address solubility limitations in biological assays?

Advanced Research Question

The dihydrobromide salt enhances aqueous solubility, but aggregation in physiological buffers may occur. Strategies include:

- Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to improve dispersion .

- Salt Exchange : Test alternative counterions (e.g., chloride, acetate) via ion-exchange chromatography to balance solubility and stability .

- Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm size) for sustained release in cell-based studies .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy over 24 hours .

How should discrepancies in crystallographic data be resolved for structural confirmation?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is ideal, but poor crystal quality may lead to ambiguous data. Mitigation steps:

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) and use slow evaporation at 4°C .

- Computational Modeling : Compare experimental SCXRD data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to validate bond angles and torsion .

- Cross-Validation : Pair with powder XRD to confirm phase purity and rule out polymorphic variations .

Example : A 2022 study resolved conflicting data for a related benzamidine derivative by refining hydrogen bonding networks using Hirshfeld surface analysis .

What strategies guide structure-activity relationship (SAR) studies for analogs?

Advanced Research Question

Focus on modular modifications:

- Core Modifications : Replace the benzamidine group with pyrimidine (as in ’s afimoxifene) to enhance target affinity .

- Linker Optimization : Vary the ethoxy chain length or substitute dimethylamino with pyrrolidino to alter logP and bioavailability .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., estrogen receptors) and prioritize synthetic targets .

Q. Data-Driven Design :

| Modification | Biological Activity (IC50) | LogP |

|---|---|---|

| Ethoxy (n=2) | 85 nM | 2.1 |

| Propoxy (n=3) | 120 nM | 2.8 |

| Pyrrolidino-ethoxy | 62 nM | 1.9 |

How can researchers mitigate interference from hygroscopicity during storage?

Basic Research Question

Store the compound in airtight containers with desiccants (silica gel or molecular sieves) at –20°C. For hygroscopic batches (common with dihydrobromide salts), lyophilization post-synthesis ensures long-term stability . Confirm integrity via Karl Fischer titration (<0.1% water content) and periodic FT-IR to detect moisture-induced degradation .

What analytical workflows resolve conflicting bioactivity data across assays?

Advanced Research Question

Contradictions may arise from assay conditions (e.g., serum proteins binding the compound). Solutions:

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 μM) in serum-free vs. serum-containing media .

- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., demethylated analogs) that may act as off-target inhibitors .

- Orthogonal Assays : Combine cell-free (SPR) and cell-based (luciferase reporter) systems to distinguish direct vs. indirect effects .

Case Study : A 2023 study attributed inconsistent kinase inhibition to pH-dependent solubility; adjusting buffer pH to 7.4 resolved discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.